molecular formula C17H20N4O2 B3945990 1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE

1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B3945990
M. Wt: 312.37 g/mol
InChI Key: GDNLQFCVGQXVQE-UHFFFAOYSA-N
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Description

1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrobenzyl group attached to the piperazine ring and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:

    Nitration of Benzyl Chloride: The starting material, benzyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobenzyl chloride.

    Formation of Piperazine Derivative: 2-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-(2-nitrobenzyl)piperazine.

    Alkylation with Pyridylmethyl Chloride: The final step involves the alkylation of 1-(2-nitrobenzyl)piperazine with 4-pyridylmethyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzyl and pyridylmethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Reduction: 1-(2-aminobenzyl)-4-(4-pyridylmethyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(2-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE: Similar structure but with a different position of the pyridylmethyl group.

    1-(2-NITROBENZYL)-4-(4-METHYLPHENYL)PIPERAZINE: Similar structure but with a methylphenyl group instead of a pyridylmethyl group.

Uniqueness

1-(2-NITROBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is unique due to the specific positioning of the nitrobenzyl and pyridylmethyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-4-2-1-3-16(17)14-20-11-9-19(10-12-20)13-15-5-7-18-8-6-15/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNLQFCVGQXVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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